![molecular formula C15H24N4O3 B5566247 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone, also known as EMD 281014, is a novel compound that has attracted significant attention in the field of scientific research. This compound is synthesized through a complex process and has been found to have potential applications in various areas of research.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Metabolism of Novel Compounds
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, [14C]SB-649868, in humans showed extensive metabolism with the majority of drug-related material being eliminated via feces. This highlights the complexity of studying novel compounds' pharmacokinetics (Renzulli et al., 2011).
Pharmacokinetic Parameters in Renal Insufficiency
Another study investigated the pharmacokinetic parameters of etozolin and its active metabolite, ozolinone, in patients with various degrees of renal insufficiency, demonstrating no significant influence of kidney disease on the elimination of these compounds (Knauf et al., 1980).
Drug Development and Evaluation
Novel Antagonists in Clinical Development
Research on a novel, selective 5-HT(1A) antagonist, DU 125530, intended for the treatment of anxiety and mood disorders, used PET to assess brain receptor occupancy, demonstrating the application of advanced imaging techniques in drug development (Rabiner et al., 2002).
Phase I Clinical Trials
A study on CPT-11, a new derivative of camptothecin for the treatment of advanced non-small-cell lung cancer, outlined the process of determining optimal dosing and assessing side effects, critical steps in the development of new therapeutic agents (Negoro et al., 1991).
Implications for Human Exposure and Toxicology
Human Exposure to Brominated Flame Retardants
A study on the presence of non-PBDE brominated flame retardants in humans underscores the importance of understanding human exposure to various chemicals and their potential health effects (Zhou et al., 2014).
Safety and Dosimetry in Clinical Populations
Research on the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1) supports its use for evaluating inflammation in clinical populations, demonstrating the relevance of dosimetry in developing diagnostic tools (Brier et al., 2022).
Propiedades
IUPAC Name |
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-morpholin-4-ylethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-2-13-16-15(22-17-13)12-3-4-14(20)19(11-12)6-5-18-7-9-21-10-8-18/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVPDQJNIJKIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(=O)N(C2)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.